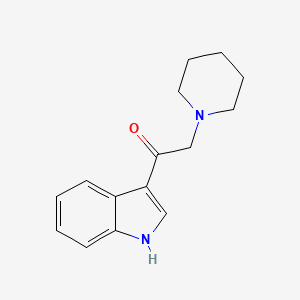

Ketone, 3-indolyl piperidinomethyl

Description

Historical Context of Indole-Derived Scaffolds in Medicinal Chemistry Research

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, deeply rooted in the history of natural products and synthetic drugs. nih.govnih.gov Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biological systems. nih.gov Historically, indole alkaloids, such as reserpine (B192253) from the Rauwolfia plant, were among the earliest examples of indole-containing compounds to be used therapeutically for their antihypertensive and antipsychotic properties. nih.gov

The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. nih.govmdpi.com This has led to the development of a vast array of indole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govkit.edu The ability of the indole nitrogen to form hydrogen bonds is a key feature that contributes to its interaction with various biological targets. researchgate.net Over the decades, research has consistently demonstrated the value of the indole scaffold in designing molecules that can effectively modulate enzymes, receptors, and other proteins implicated in disease. nih.govmdpi.com

Significance of Piperidine (B6355638) Moieties in Pharmacophore Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in approved pharmaceuticals. nih.govresearchgate.net Its significance in pharmacophore design stems from its ability to introduce basicity, improve pharmacokinetic properties, and provide a three-dimensional scaffold that can orient functional groups for optimal target interaction. researchgate.netpharmaceutical-business-review.com The inclusion of a piperidine moiety can influence a molecule's lipophilicity and metabolic stability, which are critical parameters for drug-likeness. pharmaceutical-business-review.com

The nitrogen atom in the piperidine ring is often protonated at physiological pH, allowing for crucial ionic interactions with biological targets, such as the glutamate (B1630785) residue in the sigma-1 receptor. nih.gov This basic character is a key pharmacophoric element in many drug classes. nih.gov Furthermore, the conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations, enabling a precise fit into the binding pockets of proteins. The introduction of chiral centers within the piperidine scaffold can further enhance biological activity and selectivity. researchgate.net

Current Research Landscape of Indole-Piperidine Hybrid Compounds

The contemporary research landscape is witnessing a surge of interest in hybrid molecules that combine the indole and piperidine scaffolds. nih.govresearchgate.netnih.gov This strategy aims to create novel chemical entities with synergistic or additive pharmacological effects, potentially leading to improved efficacy, reduced side effects, and the ability to overcome drug resistance. researchgate.netnih.gov

Current research efforts are exploring the therapeutic potential of indole-piperidine hybrids across a wide range of diseases. These include neurodegenerative disorders, cancer, infectious diseases, and inflammatory conditions. nih.govresearchgate.netontosight.ai The design of these hybrids often involves linking the indole and piperidine moieties through various spacers, such as ketone, amide, or alkyl chains, to optimize their spatial arrangement and interaction with specific biological targets. ontosight.aiontosight.ai The development of efficient synthetic methodologies to construct these complex molecules is also a key focus of current research. researchgate.netresearchgate.netmdpi.com Studies on indole-3-piperazinyl derivatives, for instance, have identified potent 5-HT6 receptor antagonists with potential cognitive-enhancing effects. nih.gov

Defining the Research Scope for Ketone, 3-indolyl piperidinomethyl

This article will now narrow its focus to a specific indole-piperidine hybrid: This compound . This compound, characterized by an indole ring linked to a piperidine moiety via a methyl ketone group, serves as a case study to illustrate the principles and potential of this chemical class. ontosight.ai The subsequent sections will delve into the synthesis, chemical properties, and the established and potential roles of this particular molecule in medicinal chemistry research, based on available scientific literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-15(11-17-8-4-1-5-9-17)13-10-16-14-7-3-2-6-12(13)14/h2-3,6-7,10,16H,1,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQAUBCVZVLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184349 | |

| Record name | Ketone, 3-indolyl piperidinomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30256-73-6 | |

| Record name | 1-(1H-Indol-3-yl)-2-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30256-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 3-indolyl piperidinomethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030256736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 3-indolyl piperidinomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ketone, 3 Indolyl Piperidinomethyl and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For 3-indolyl piperidinomethyl ketone, the analysis reveals several logical bond disconnections to guide the synthetic plan.

The primary disconnection strategies are:

C3-Carbonyl Bond (Acylation Route): The most intuitive disconnection is at the bond between the indole (B1671886) C3 position and the carbonyl carbon. This suggests a Friedel-Crafts acylation or a related reaction, where the indole nucleus acts as a nucleophile attacking an activated carbonyl species derived from piperidine (B6355638). The key synthons are an indole anion (or neutral indole) and a piperidine-1-carbonyl cation equivalent.

Carbonyl-Nitrogen Bond (Amidation Route): An alternative disconnection breaks the amide bond between the carbonyl carbon and the piperidine nitrogen. This approach points towards a synthesis starting from a 3-indolyl carboxylic acid derivative that is subsequently coupled with piperidine.

C3-Side Chain Bond (Mannich-type Route): A third strategy involves disconnecting the bond between the indole C3 position and the methylene (B1212753) carbon of the side chain. This suggests a Mannich-type reaction involving indole, formaldehyde (or an equivalent), and piperidine, followed by oxidation of the resulting amine to the target ketone.

These disconnections form the basis for designing multi-step synthetic routes, with the acylation approach being one of the most direct and frequently explored.

Multi-Step Synthetic Routes: Optimization and Yield Enhancement

Formation of the Indole Core

The indole nucleus is a common motif in a vast number of natural products and pharmacologically active compounds. nih.gov Its synthesis is a well-established field, with several named reactions providing access to variously substituted indoles.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. byjus.com It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. nih.govalfa-chemistry.com The reaction proceeds through a phenylhydrazone intermediate which, upon heating in the presence of an acid catalyst like polyphosphoric acid or zinc chloride, undergoes a bohrium.combohrium.com-sigmatropic rearrangement to form the indole. byjus.com For precursors to 3-acyl indoles, specific 1,3-dicarbonyl compounds can be utilized. rsc.org A three-component variant of this reaction combines nitriles, organometallic reagents, and arylhydrazine salts in a one-pot process. nih.gov

Larock Indole Synthesis: A more modern approach, the Larock synthesis utilizes a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This method offers high regioselectivity and functional group tolerance. nih.gov The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkyne insertion and subsequent cyclization. ub.edu By choosing an alkyne with a bulky silyl group, one can direct the regioselectivity to form 3-substituted indoles after a subsequent desilylation step. nih.gov

| Indole Synthesis Method | Key Reactants | Catalyst/Conditions | Key Features |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂) | Versatile, classic method; can produce regioisomeric mixtures with unsymmetrical ketones. byjus.com |

| Larock Heteroannulation | o-Haloaniline, Disubstituted Alkyne | Palladium complex (e.g., Pd(OAc)₂) | High regioselectivity, good functional group tolerance, milder conditions. ub.edunih.gov |

Introduction of the Piperidine Moiety

Piperidine is a prevalent heterocycle in numerous alkaloids and pharmaceuticals. nih.govresearchgate.net Its incorporation into the target molecule is a critical step.

Mannich Reaction: A classic method for introducing an aminomethyl group onto an indole C3 position involves the Mannich reaction. This three-component reaction uses indole, formaldehyde, and a secondary amine (piperidine). The product, a gramine-type intermediate (3-(piperidin-1-ylmethyl)-1H-indole), can then be further functionalized. Gramine itself, an indole alkaloid, is often used as a starting material where the dimethylamine group acts as a leaving group for substitution by other nucleophiles, including piperidine under certain conditions. mdpi.com

Direct N-Alkylation/Acylation: A more direct route to the final product involves coupling the pre-formed indole with a piperidine-containing electrophile. For the target ketone, this would typically be a Friedel-Crafts acylation using piperidine-1-carbonyl chloride. This reaction is often catalyzed by a Lewis acid to activate the acyl chloride.

Reductive Amination: An alternative strategy could involve the synthesis of an indole-3-glyoxylyl chloride intermediate, which can then react with piperidine to form an α-keto amide. Subsequent reduction of the amide carbonyl would yield the desired ketone, though this is a less direct approach.

Recent synthetic methods also explore ultrasound-promoted N-aminomethylation of indoles using dichloromethane as a carbon source in the presence of a base like sodium hydride. researchgate.net

Ketone Functionalization Approaches

The introduction of the ketone functional group at the C3 position of the indole ring is a pivotal transformation. The high nucleophilicity of the indole C3 position makes it susceptible to electrophilic substitution. nih.gov

Friedel-Crafts Acylation: This is one of the most direct methods for synthesizing 3-acylindoles. researchgate.net The reaction involves treating the indole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). For the synthesis of 3-indolyl piperidinomethyl ketone, piperidine-1-carbonyl chloride would be the acylating agent of choice.

Oxidation of Methylene Intermediates: If a Mannich-type approach is used to first generate 3-(piperidin-1-ylmethyl)-1H-indole, a subsequent oxidation step is required to convert the methylene group to a carbonyl. This can be challenging and may require specific oxidizing agents that are compatible with the electron-rich indole and the piperidine ring.

Carbonylative Approaches: Modern methods include palladium-catalyzed carbonylative coupling reactions. For instance, indoles can react with various partners under a carbon monoxide atmosphere to introduce a carbonyl group at the C3 position. beilstein-journals.org Visible-light-promoted, nickel-catalyzed reactions of specific precursors like ynones can also lead to indolyl diketones, showcasing advanced methods for carbonyl functionalization. acs.orgnih.gov

Stereoselective Synthesis of Enantiopure Intermediates

While the target molecule "Ketone, 3-indolyl piperidinomethyl" is achiral, many of its analogues and more complex indole alkaloids possess stereocenters. nih.govacs.org The development of stereoselective synthetic methods is therefore crucial for accessing specific enantiomers.

Asymmetric synthesis often relies on chiral catalysts or auxiliaries to control the formation of stereocenters.

Asymmetric Friedel-Crafts Alkylation: This is a powerful tool for creating chiral C-C bonds at the indole C3 position. nih.gov Chiral Lewis acids or Brønsted acids are used to catalyze the enantioselective addition of indoles to various electrophiles like α,β-unsaturated ketones or nitroalkenes. mdpi.comacs.org This approach can generate intermediates with a stereocenter adjacent to the indole ring, which can then be elaborated into more complex chiral targets.

Enzymatic Reactions: Biocatalysis offers a green and highly selective method for generating chiral intermediates. Enzymes can perform stereoselective hydrolysis or acetylation, providing access to enantiopure building blocks that can be used in the total synthesis of complex alkaloids. nih.gov

Novel Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. rsc.org The synthesis of functionalized indoles has benefited significantly from these advancements, particularly through the use of transition metals. bohrium.comrsc.org

Palladium Catalysis: Palladium is a versatile catalyst used extensively in indole chemistry. Beyond the Larock synthesis for the indole core, palladium catalysts are employed for C-H functionalization. acs.orgnih.gov These reactions allow for the direct coupling of various groups to the indole ring, often with high regioselectivity controlled by directing groups. nih.govrsc.org Palladium-catalyzed carbonylative reactions are also key for introducing the ketone moiety. beilstein-journals.org

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium. Recent research has demonstrated the use of visible-light-promoted nickel catalysis for the synthesis of indolyl diketones from ynone precursors through a cyclization/oxidation sequence under mild, base-free conditions. acs.orgnih.gov

Organocatalysis: Asymmetric organocatalysis has revolutionized the enantioselective functionalization of indoles. Chiral phosphoric acids, thioureas, and amines have been successfully used to catalyze Friedel-Crafts alkylations and other transformations, affording chiral indole derivatives in high enantiomeric excess. nih.govacs.org

The table below summarizes some modern catalytic approaches relevant to the synthesis of functionalized indoles.

| Catalytic Approach | Catalyst Type | Transformation | Key Advantages |

| C-H Functionalization | Transition Metals (Pd, Rh, Cu) | Direct arylation, alkenylation, acylation of the indole ring. rsc.orgbohrium.com | High atom economy, avoids pre-functionalization of substrates. rsc.orgacs.org |

| Carbonylative Coupling | Palladium/Copper | Introduction of a carbonyl group at C3 using CO gas or a surrogate. beilstein-journals.org | Direct access to 3-acylindoles from simple precursors. |

| Photoredox/Nickel Dual Catalysis | Nickel complex + Photocatalyst | Cyclization/oxidation reactions to form complex ketones. acs.orgnih.gov | Mild reaction conditions, unique reactivity pathways. |

| Asymmetric Organocatalysis | Chiral Phosphoric Acids, Amines | Enantioselective Friedel-Crafts alkylation of indoles. nih.govacs.org | Metal-free, high enantioselectivity. |

These advanced methodologies provide chemists with a powerful toolkit for the efficient and selective synthesis of 3-indolyl piperidinomethyl ketone and a wide array of structurally diverse and biologically relevant analogues.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity in the synthesis of complex molecules like indolyl ketones. Catalysts based on palladium, copper, rhodium, and gold are frequently employed to construct the indole core or to functionalize it at the C3 position. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which can be adapted for the synthesis of indole derivatives. mdpi.commdpi.com For instance, a Suzuki-Miyaura coupling could be envisioned between a 3-boro-substituted indole and a piperidinomethyl halide bearing a ketone or a precursor group. The intramolecular Larock indole annulation, catalyzed by palladium, is another powerful method for creating tricyclic indole structures. Furthermore, Pd-catalyzed C-H acylation has been demonstrated for the direct functionalization of indolines at the C7 position with aldehydes, which, after dehydrogenation, would yield a 7-acylated indole, showcasing the potential for regioselective ketone introduction. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are often used for cross-dehydrogenative coupling (CDC) reactions. A notable example is the CuI-catalyzed synthesis of imidazo[1,2-a]pyridine and indole derivatives, which demonstrates the utility of copper in forming key heterocyclic structures under oxidative conditions. mdpi.com Such strategies could be applied to couple an indole with a piperidine-containing fragment.

Rhodium and Cobalt-Catalyzed Reactions: Rhodium(III) and Cobalt(III) catalysts are effective for C-H activation and annulation reactions. mdpi.comnih.gov For example, Rh(III)-catalyzed addition of aldehydes to the C2 position of N,N-dimethyl-1H-indole-1-carboxamides has been reported to produce C2-acylated indoles. nih.gov Similarly, cobalt-catalyzed cross-dehydrogenative couplings have been used to synthesize indoles from ortho-alkenylanilines, highlighting the versatility of these metals in constructing the core indole ring system. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Pd(OAc)₂, Me-phos | Intramolecular Larock Annulation | Synthesis of tricyclic indoles | |

| PdCl₂(dppf) | Suzuki-Miyaura Coupling | C-7 functionalization of bromoindole | mdpi.com |

| CuI / I₂ | Cross-Dehydrogenative Coupling | Synthesis of indole derivatives | mdpi.com |

| [RhCp*Cl₂]₂ | C-H Acylation | C2-acylation of indoles with aldehydes | nih.gov |

Organocatalytic Strategies

Organocatalysis offers a complementary approach to metal-catalyzed reactions, often providing high enantioselectivity without the need for toxic or expensive metals. These strategies typically involve the use of small organic molecules, such as chiral amines, phosphoric acids, or ureas, to catalyze reactions.

For the synthesis of structures related to this compound, organocatalytic Michael additions and Friedel-Crafts reactions are particularly relevant. An enantioselective organocatalytic Michael addition to unsaturated indolyl ketones has been developed to synthesize N-alkylated indoles with high enantioselectivity. nih.gov This demonstrates a method for introducing chirality and functionalizing the indole core.

Chiral phosphoric acids have proven to be powerful catalysts for various asymmetric transformations. They have been successfully used in the asymmetric synthesis of arylindolyl indolin-3-ones, which possess both axial and central chirality, through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones. rsc.org This type of catalysis could be adapted for the enantioselective addition of a piperidine nucleophile to a suitable electrophilic indole precursor. Another relevant strategy is the Friedel-Crafts hydroxyalkylation of indoles with trifluoromethyl ketones, which can be catalyzed by organic bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (TMG). nih.govbeilstein-archives.org

Table 2: Organocatalytic Approaches for Indole Functionalization

| Catalyst Type | Reaction | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Chiral Secondary Amine | Michael Addition | Unsaturated indolyl ketones, Nitromethane | N-alkylated indoles | nih.gov |

| Chiral Phosphoric Acid | Asymmetric Addition | 3-Arylindoles, 2-Aryl-3H-indol-3-ones | Arylindolyl indolin-3-ones | rsc.org |

| 2-tert-butyl-1,1,3,3-tetramethylguanidine (TMG) | Friedel-Crafts Hydroxyalkylation | Indoles, Trifluoromethyl ketones | Trifluoromethyl(indolyl)methanols | nih.govbeilstein-archives.org |

Parallel and Combinatorial Synthesis of Analogues for Research Purposes

The exploration of structure-activity relationships (SAR) often requires the synthesis of a large number of analogues. Parallel and combinatorial synthesis techniques are powerful tools for rapidly generating libraries of related compounds from a common set of building blocks. nih.gov These approaches have been applied to the synthesis of indole-based natural product libraries. nih.gov

Diversity-oriented synthesis (DOS) and complexity-to-diversity (Ctd) are two key strategies. nih.govdigitellinc.com In a DOS approach, a simple starting material is elaborated through a series of reactions to generate a library of structurally diverse molecules. The Ctd strategy, on the other hand, begins with a complex, often naturally derived, scaffold which is then systematically modified to create a range of analogues. nih.gov

For the synthesis of analogues of this compound, a combinatorial approach might involve reacting a variety of substituted indoles with a collection of different piperidine-containing building blocks. This could be achieved using solid-phase synthesis, where one of the reactants is attached to a polymer support, facilitating purification and automation. For example, a library of substituted 3-(2-indolyl)piperidines has been generated using combinatorial synthesis. grafiati.com Such strategies enable the systematic variation of the indole core, the piperidine ring, and the linker between them to explore their impact on biological activity.

Biomimetic divergent synthesis is another powerful approach, where a common biosynthetic intermediate is used as a branching point to generate a variety of natural product-like scaffolds. nih.gov This strategy has been used to create libraries of monoterpene indole alkaloids. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.comresearchgate.net For the synthesis of indole derivatives, several green methodologies have been developed. tandfonline.comresearchgate.nettandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an efficient and environmentally friendly heating method for organic synthesis. tandfonline.comresearchgate.nettandfonline.com It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various indole derivatives, including pyran-annulated indoles and isoniazid derivatives, has been successfully achieved using microwave-assisted, one-pot, multi-component reactions. tandfonline.com

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. openmedicinalchemistryjournal.com The synthesis of 3-substituted indoles via multi-component reactions has been successfully carried out in water. openmedicinalchemistryjournal.com Polyethylene glycol (PEG) is another environmentally benign solvent that has been used for the synthesis of N-alkyl/aralkyl and indole-3-carboxaldehydes. openmedicinalchemistryjournal.com An efficient protocol for synthesizing trifluoromethyl(indolyl)phenylmethanols uses water as the solvent in the presence of K₂CO₃ and n-Bu₄PBr. nih.gov

Catalyst-Free and Solvent-Free Conditions: Whenever possible, avoiding the use of catalysts and solvents represents a significant step towards a greener process. The synthesis of indole derivatives has been achieved under solvent- and catalyst-free conditions using visible light irradiation, resulting in high yields. openmedicinalchemistryjournal.com

Table 3: Application of Green Chemistry Principles in Indole Synthesis

| Green Principle | Methodology | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | One-pot, three-component synthesis of pyran-annulated indoles | Rapid, high yields (85-98%), environmentally friendly | tandfonline.comresearchgate.net |

| Safer Solvents | Water as Solvent | Multi-component reaction for 3-substituted indoles | Non-toxic, non-flammable, economical | openmedicinalchemistryjournal.com |

| Safer Solvents | Polyethylene Glycol (PEG) | Synthesis of N-alkyl/aralkyl and indole-3-carboxaldehydes | Low cost, environmentally friendly | openmedicinalchemistryjournal.com |

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design Principles Based on Indole-Piperidine Pharmacophores

The indole (B1671886) nucleus is a fundamental component of many natural and synthetic molecules with significant therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govijrpas.comnih.gov Its structural similarity to the amino acid tryptophan allows it to interact with a wide array of biological receptors and enzymes. ontosight.aimdpi.com The piperidine (B6355638) ring is another common feature in many pharmaceuticals, contributing favorably to a compound's ability to bind to biological targets. ontosight.ainih.gov

The rational design of molecules based on the Ketone, 3-indolyl piperidinomethyl scaffold leverages the inherent properties of these two core components. The indole typically serves as an anchoring point to the biological target, while the piperidine moiety can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. The ketone linker is a crucial element that dictates the spatial orientation and flexibility of the two pharmacophores. ontosight.ai The strategic combination of these three parts allows for the development of compounds with tailored biological activities. nih.gov

Systematic Structural Modifications and Their Impact on Preclinical Activity

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. For the this compound series, systematic modifications of each structural component have been explored to understand their influence on preclinical activity.

The indole ring offers multiple positions for substitution, and modifications at these sites can significantly alter a compound's biological profile. Research on related indol-3-yl ketones has shown that substitutions on the indole ring can have varied effects on receptor binding and functional activity. nih.govresearchgate.net For instance, while some substitutions may decrease agonist activity, they can concurrently enhance binding selectivity for a specific receptor subtype over another. nih.govresearchgate.net

The position of the substituent is a critical determinant of its effect. Studies on other indole derivatives have shown that substitutions at certain positions, such as position 4, can be less favorable for activity, whereas modifications at other positions, like position 7, can be beneficial. researchgate.net Halogenation (e.g., with fluorine or chlorine) and the introduction of small alkyl or alkoxy groups are common strategies to modulate electronic properties and steric interactions, thereby influencing binding affinity. nih.govresearchgate.net

Table 1: Impact of Indole Ring Modifications on Preclinical Activity

| Modification Type | Position of Substitution | Observed Impact on Preclinical Activity | Reference |

|---|---|---|---|

| Halogenation (F, Cl, Br) | Position 5 | Generally detrimental for binding and functional activity in some cannabinoid receptor ligands. | researchgate.net |

| Methylation | Position 5 | Detrimental for binding and functional activity in some cannabinoid receptor ligands. | researchgate.net |

| Methoxy Group | Position 7 | Favorable for inhibitory effects in certain CysLT1 antagonists. | researchgate.net |

| Halogenation (F vs. Cl) | Various | Fluorine-substituted derivatives can be more potent than chlorine-substituted ones. | researchgate.net |

| General Substitution | Various | Can improve CB2/CB1 binding selectivity in certain ketone derivatives. | nih.govresearchgate.net |

The piperidine moiety provides another avenue for structural diversification to modulate pharmacological activity. Modifications can be made to the piperidine nitrogen or the carbon atoms of the ring. Attaching different chemical groups to the piperidine nitrogen can influence a compound's interaction with the target protein. For example, in the development of P2Y14R antagonists, replacing a charged piperidine group with uncharged bioisosteres was a key strategy to improve properties. utmb.edu

Furthermore, the introduction of substituents onto the piperidine ring itself can affect the molecule's conformation and binding. The synthesis of all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines highlights advanced methods for creating structurally precise analogs. nih.gov Such modifications can lead to improved potency and selectivity.

The presence of stereocenters in the piperidine ring or its substituents introduces chirality into the molecule. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different biological activities, potencies, and pharmacokinetic profiles. nih.govmdpi.com This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer. mdpi.com Enantioselective synthesis is therefore crucial to isolate the more active or safer isomer. nih.gov For piperidine-containing compounds, the stereochemistry can dictate the precise three-dimensional arrangement of substituents, which in turn affects the molecule's ability to fit into a protein's binding site. nih.gov

Computational Approaches to SAR Analysis

Computational chemistry plays a vital role in modern drug discovery by providing insights into SAR and guiding the design of new compounds. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are frequently applied to indole and piperidine derivatives. researchgate.netnih.govresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net These models can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov For example, 2D-QSAR modeling has been used to design novel 1H-3-indolyl derivatives with significant antioxidant activity. mdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govproceedings.sciencemdpi.com This "pharmacophore" can then be used as a template to screen virtual libraries for new potential hits.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique provides a visual representation of the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.govnih.gov Docking studies have been instrumental in understanding the binding mechanisms of various indole-based inhibitors. nih.govnih.gov

Table 2: Computational Tools in the Analysis of Indole-Piperidine Derivatives

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| QSAR | Predict inhibitory activity of new analogs. | Identifies key physicochemical properties (e.g., electronic, steric) correlated with biological activity. | nih.govresearchgate.netresearchgate.net |

| Pharmacophore Modeling | Identify essential structural features for activity. | Creates a 3D model of required features (e.g., H-bond donors/acceptors, aromatic rings) for virtual screening. | researchgate.netproceedings.sciencemdpi.com |

| Molecular Docking | Predict binding mode and affinity of ligands to a target. | Visualizes key interactions (e.g., hydrogen bonds with specific amino acid residues) in the binding site. | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time. | Assesses the stability of the predicted binding pose and flexibility of the complex. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netuniversiteitleiden.nl This method is pivotal in predicting the activity of novel molecules and guiding the synthesis of more potent analogs.

In the context of 3-indolyl piperidinomethyl ketone derivatives, QSAR studies can reveal key molecular descriptors that govern their biological effects. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For instance, a QSAR model might indicate that increasing the hydrophobicity of a particular substituent on the piperidine ring leads to enhanced activity, or that the presence of a hydrogen bond donor at a specific position is crucial for binding to the target protein.

A typical 2D-QSAR study on a series of related compounds might involve the following steps:

Data Collection: A dataset of compounds with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

For example, a study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with their anti-tubercular activity. nih.gov Such insights are invaluable for the rational design of new 3-indolyl piperidinomethyl ketone analogs with improved therapeutic profiles.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful ligand-based drug design (LBDD) approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers.

For the 3-indolyl piperidinomethyl ketone scaffold, a pharmacophore model could be generated based on a set of known active compounds. This model would highlight the key interaction points within the molecule. For example, the indole nitrogen might act as a hydrogen bond donor, the ketone oxygen as a hydrogen bond acceptor, and the piperidine ring as a hydrophobic feature.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired features and spatial arrangement, and are therefore likely to be active. This approach was successfully used to identify new chalcone (B49325) derivatives as potential estrogen receptor α inhibitors. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is not only determined by its chemical structure but also by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the dynamic behavior of molecules like 3-indolyl piperidinomethyl ketone. nih.govmdpi.com

Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. utdallas.edu For the 3-indolyl piperidinomethyl ketone, this would involve determining the preferred orientation of the piperidine ring relative to the indole core and the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat). Studies on substituted piperidines have shown that the conformational preferences can be significantly influenced by the nature and position of substituents, as well as by protonation state. nih.gov For instance, the presence of polar substituents can stabilize axial conformations upon protonation due to electrostatic interactions. nih.gov

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in a molecule over time. mdpi.com This allows researchers to observe how the molecule flexes, bends, and interacts with its environment, such as a solvent or a target protein. nih.govmdpi.com MD simulations can reveal important information about the stability of different conformations, the flexibility of certain parts of the molecule, and the key interactions that stabilize the bound state of the molecule to its target. nih.govnih.gov In a study of Pim-1 inhibitors with an indole core, MD simulations helped to understand the stability of the ligand-protein complex. nih.gov

Fragment-Based Drug Discovery (FBDD) Strategies for Related Scaffolds

Fragment-based drug discovery (FBDD) is an alternative approach to traditional high-throughput screening (HTS) for identifying lead compounds. wikipedia.org FBDD starts with the identification of small, low-molecular-weight molecules, or "fragments," that bind weakly to the biological target. wikipedia.org These fragments are then optimized and grown or linked together to produce a more potent lead compound. biosolveit.de

The indole and piperidine moieties of 3-indolyl piperidinomethyl ketone can be considered as valuable fragments in their own right. FBDD strategies can be applied to discover novel compounds that incorporate these or similar scaffolds. The process typically involves:

Fragment Screening: A library of small fragments is screened against the target protein using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to detect weak binding. nih.gov

Hit Validation and Characterization: The binding of the identified fragment hits is confirmed and their binding mode is determined, often through structural biology methods. frontiersin.org

Fragment Evolution: The initial fragment hits are then optimized into more potent, drug-like molecules through several strategies:

Fragment Growing: The fragment is extended by adding new chemical groups to improve its interactions with the target. biosolveit.de

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected to create a single, more potent molecule. biosolveit.de

Fragment Merging: Overlapping fragments are combined to generate a novel molecule with improved affinity.

Mechanistic Investigations of Biological Activity in Preclinical Models

Target Identification and Validation Through Biochemical Assays

Biochemical assays are indispensable for the direct measurement of a compound's interaction with purified molecular targets like receptors and enzymes. These in vitro methods provide quantitative data on binding affinity and enzyme kinetics, which are critical for initial target identification and validation.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies are foundational in drug discovery, particularly for identifying ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are major drug target families. nih.gov

For indole (B1671886) derivatives, radioligand binding assays are commonly performed. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., from cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

While specific binding data for 3-indolyl piperidinomethyl ketone is not extensively detailed in the available literature, studies on structurally related indole derivatives provide insight into the potential targets for this class of compounds. For instance, a series of 2-(1H-indol-3-yl)ethylthiourea derivatives have been evaluated for their binding affinity at various serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are all GPCRs. The arylthiourea derivatives, in particular, demonstrated notable activity and selectivity for the 5-HT1A receptor. nih.gov

Table 1: Binding Affinities (Ki, nM) of Indole-Derived Thiourea Compounds at Serotonin Receptors

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2C Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Arylthiourea 1 | 58.3 ± 4.2 | >10000 | 1430 ± 120 | nih.gov |

| Arylthiourea 4 | 44.5 ± 3.1 | >10000 | 2340 ± 180 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Similarly, investigations into other piperidine-containing compounds, such as 1-piperidine propionic acid, have revealed interactions with GPCRs like the Protease-Activated Receptor 2 (PAR2), suggesting a potential avenue for therapeutic intervention. nih.gov The study of ligand-gated ion channels would follow a similar principle, assessing the compound's ability to bind to and modulate channel function, often using electrophysiological techniques in addition to binding assays.

Enzyme kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. These assays can determine whether a compound acts as an inhibitor or an activator and can reveal its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). khanacademy.orglibretexts.org

The effect of an inhibitor on an enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km) can be visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.orgyoutube.com

Competitive inhibitors bind to the active site, increasing the apparent Km but leaving Vmax unchanged. libretexts.org

Non-competitive inhibitors bind to an allosteric site, reducing the Vmax without affecting the Km. libretexts.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex, reducing both Vmax and Km. libretexts.org

While specific enzyme inhibition data for 3-indolyl piperidinomethyl ketone are limited, research on related indole derivatives has demonstrated significant interactions with various enzymes. For example, certain indole analogs have been identified as potent activators of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), an enzyme critical in cardiac function. Assays measuring ATPase activity showed these compounds could increase the maximal enzyme activity (Vmax). acs.org

Table 2: Effect of an Indole Derivative on SERCA2a ATPase Activity

| Compound | Concentration (µM) | Maximal SERCA2a Activation (%) | Reference |

|---|---|---|---|

| Indole Derivative 12 | 10 | ~40% | acs.org |

This table is interactive. You can sort the data by clicking on the column headers.

These kinetic studies are crucial for optimizing the structure of lead compounds to enhance their potency and selectivity for a target enzyme.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, making them an important class of therapeutic targets. ajwilsonresearch.com Assays designed to measure the modulation of PPIs can identify compounds that either inhibit or stabilize these interactions. Techniques such as co-immunoprecipitation, yeast two-hybrid screens, and fluorescence resonance energy transfer (FRET) are commonly employed.

The indole scaffold has been shown to be a privileged structure for modulating PPIs. For example, the simple molecule indole itself can weaken cooperative protein interactions within the bacterial flagellar motor complex. nih.gov More complex derivatives, such as indole-2-carboxylic acids, have been developed to selectively inhibit the interaction between the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bim, which is a key interaction in cancer cells. nih.gov Furthermore, the dysregulation of interactions involving 14-3-3 proteins is linked to numerous diseases, and stabilizing these interactions with small molecules is a promising therapeutic strategy. nih.gov

Assays to study these effects typically involve measuring the disruption or stabilization of a known protein complex in the presence of the test compound. The development of small molecule modulators of PPIs is a challenging but increasingly successful area of drug discovery. ajwilsonresearch.comnih.gov

Cellular Assays for Mechanism of Action Elucidation

Following biochemical validation, cellular assays are employed to confirm a compound's activity in a more biologically relevant environment. These assays help to elucidate the mechanism of action by measuring downstream effects on cellular signaling pathways and gene expression.

Reporter gene assays are a powerful tool for studying the modulation of specific signaling pathways. indigobiosciences.com In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a transcriptional response element that is activated by a specific signaling pathway. bio-connect.nlthermofisher.com An increase or decrease in the reporter protein's activity provides a quantitative measure of the pathway's activation or inhibition by a test compound. bio-connect.nl

This technology is highly adaptable for investigating compounds like indolyl piperidinomethyl ketones. For instance, researchers have successfully developed whole-cell biosensors for indole and its derivatives. In one study, a bacterial transcription factor (PpTrpI) and its corresponding promoter were used to control the expression of a red fluorescent protein (RFP) reporter gene. The system showed a concentration-dependent increase in fluorescence in response to indole, demonstrating a direct link between the compound and the activation of a specific genetic circuit. nih.gov Such assays can be designed to screen for activity across a wide range of pathways, including those relevant to toxicity, to provide early insights into a compound's potential effects. indigobiosciences.com Another approach utilizes cell-free protein synthesis systems where the presence of indole is converted into a measurable signal, such as the production of a fluorescent protein. researchgate.net

Beyond reporter assays, the direct impact of a compound on specific signaling pathways is often investigated by measuring the levels or post-translational modifications of key signaling proteins. Techniques like Western blotting are commonly used to detect changes in protein phosphorylation, which is a hallmark of kinase signaling cascade activation.

Preclinical studies on compounds structurally related to 3-indolyl piperidinomethyl ketone have demonstrated clear modulation of intracellular signaling. For example, 1-piperidine propionic acid, identified as an antagonist of the PAR2 receptor, was shown to inhibit the phosphorylation of Erk1/2, a key downstream component of the MAP kinase signaling pathway. nih.gov

Table 3: Inhibition of SLIGKV-NH2-Induced Erk1/2 Phosphorylation by 1-Piperidine Propionic Acid (1-PPA)

| Treatment | Relative pErk1/2 Levels | Reference |

|---|---|---|

| Control | Baseline | nih.gov |

| SLIGKV-NH2 (100 µM) | Increased | nih.gov |

| SLIGKV-NH2 (100 µM) + 1-PPA (1 mM) | Reduced to Baseline | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Furthermore, the indole nucleus is known to be involved in a wide array of biological signaling. Indole and its derivatives can modulate pathways related to bacterial chemotaxis and have been implicated in the regulation of pathways crucial to cancer progression. nih.govfrontiersin.org By examining the effect of these compounds on specific signaling nodes, researchers can build a comprehensive picture of their mechanism of action, guiding further development toward therapeutic applications. The KEGG PATHWAY database serves as a valuable resource for identifying and exploring these complex biological pathways. genome.jp

Cellular Uptake and Subcellular Localization Studies (in vitro)

Currently, there is a lack of published in vitro studies detailing the specific cellular uptake mechanisms and subcellular localization of Ketone, 3-indolyl piperidinomethyl. Research into how this compound enters cells, the transporters that may be involved, and its subsequent distribution within cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum has not been reported in the available scientific literature. Such studies, often employing techniques like fluorescence microscopy with labeled compounds or cell fractionation followed by analytical quantification, are crucial for understanding the compound's mechanism of action at a cellular level.

Gene Expression and Proteomic Profiling in Cellular Systems

Detailed gene expression or proteomic profiling data specifically for this compound in cellular systems is not available in the current body of scientific literature. However, proteomic analysis of a structurally related synthetic anti-angiogenic compound, 3Z-3-[(1H-pyrrol-2-yl)-methylidene]-1-(1-piperidinylmethyl)-1,3-2H-indol-2-one (Z24), has been conducted to investigate its induced hepatotoxicity in rat models. nih.gov This analysis provides insights into the potential biological pathways that could be affected by compounds with a similar piperidinylmethyl-indolone core structure.

In the study involving Z24, researchers utilized two-dimensional gel electrophoresis (2-DE) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/TOF MS) to identify differentially expressed proteins in the liver and plasma of rats administered with the compound. nih.gov The investigation revealed alterations in proteins involved in several key metabolic and cellular processes. nih.gov

The study demonstrated that Z24 treatment led to an increase in mitochondrial reactive oxygen species (ROS) and a decrease in NAD(P)H levels, suggesting mitochondrial dysfunction. nih.gov This was associated with the inhibition of carbohydrate aerobic oxidation, fatty acid beta-oxidation, and oxidative phosphorylation, ultimately leading to apoptosis-mediated cell death. nih.gov While these findings are for a related but distinct molecule, they highlight potential mechanisms that could be investigated for this compound.

| Protein Category | Observed Effect in Z24-Treated Rat Liver | Associated Metabolic/Cellular Pathway |

|---|---|---|

| Carbohydrate Metabolism | Down-regulation | Inhibition of aerobic oxidation |

| Lipid Metabolism | Down-regulation | Inhibition of fatty acid beta-oxidation |

| Energy Metabolism | Down-regulation | Inhibition of oxidative phosphorylation |

| Apoptosis-Related Proteins | Up-regulation | Induction of apoptosis |

| Biotransformation | Alteration | Cellular stress response |

Molecular Imaging Techniques in Preclinical Research

There are no published preclinical studies that have utilized molecular imaging techniques to investigate the in vivo behavior of this compound. Molecular imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for non-invasively visualizing and quantifying the biodistribution, target engagement, and pharmacodynamics of drug candidates in living organisms. nih.gov These techniques rely on the use of radioactively labeled tracers that bind to specific molecular targets. nih.gov

The development of a radiolabeled version of this compound would be a necessary first step to enable its study through these imaging modalities. Such studies could provide valuable information on its accumulation in tumors or other tissues, its ability to cross the blood-brain barrier, and its interaction with its intended biological target in a whole-animal context.

Exploration of Off-Target Interactions in Research Contexts

A comprehensive profile of the off-target interactions for this compound is not currently available in the scientific literature. Off-target interactions, where a compound binds to proteins other than its intended therapeutic target, are a critical aspect of preclinical drug development as they can lead to unexpected side effects or provide opportunities for drug repurposing. acs.org

Investigating the off-target profile of a compound like this compound would typically involve screening it against a broad panel of receptors, enzymes, and ion channels. Computational approaches, such as in silico modeling and database screening, can also predict potential off-target interactions based on the compound's chemical structure. acs.orgnih.gov For instance, the piperidine (B6355638) moiety is a common scaffold in many centrally active drugs and is known to interact with various receptors. nih.gov Experimental validation of any predicted interactions would then be necessary to confirm these findings.

Advanced Analytical and Bioanalytical Methodologies for Research of Ketone, 3 Indolyl Piperidinomethyl

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation and quantification of "Ketone, 3-indolyl piperidinomethyl" from reaction mixtures, impurities, and biological samples. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of "this compound" due to its high resolution and sensitivity. A typical reversed-phase HPLC (RP-HPLC) method is suitable for this compound, leveraging its moderate polarity.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape. For "this compound," a C18 column is a common first choice for the stationary phase, offering a good balance of hydrophobicity. The mobile phase composition is critical; a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. cetjournal.it Isocratic elution can be used for simple mixtures, while gradient elution is preferable for complex samples to ensure the efficient elution of all components. ptfarm.pl Detection is commonly performed using a UV-Vis detector, as the indole (B1671886) moiety exhibits strong absorbance, typically around 280 nm. pubcompare.ai

Validation: A validated HPLC method ensures the reliability of the analytical data. Key validation parameters, in accordance with international guidelines, would include:

Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. ptfarm.pl

Precision: Assessed at both intra-day and inter-day levels by replicate injections of a standard solution. ptfarm.pl

Accuracy: Determined by recovery studies, often by spiking a blank matrix with a known concentration of the analyte. ptfarm.pl

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ptfarm.pl

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ptfarm.pl

Table 1: Illustrative HPLC Method Parameters for Analysis of Indole Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) pubcompare.ai |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (gradient) cetjournal.it |

| Flow Rate | 1.0 mL/min pubcompare.ai |

| Detection | UV at 280 nm pubcompare.ai |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC-MS could be applicable for the analysis of its more volatile metabolites or degradation products. Derivatization may be necessary to increase the volatility and thermal stability of the analyte. For instance, silylation of polar functional groups can make the compound more amenable to GC analysis. The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte. nih.govslideshare.net

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample volume. For "this compound," which possesses a basic piperidine (B6355638) nitrogen, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation is based on the differential migration of ions in an electric field. The pH of the background electrolyte is a critical parameter, as it determines the charge of the analyte. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, could also be employed to separate the target compound from neutral impurities.

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of "this compound."

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of "this compound."

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show characteristic signals for the aromatic protons of the indole ring, the protons of the piperidine ring, and the methylene (B1212753) bridge.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the ketone would exhibit a characteristic downfield shift. nih.gov

2D-NMR Techniques: For a complete structural assignment, advanced 2D-NMR experiments are invaluable:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the piperidine and indole rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the indole, ketone, and piperidine fragments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

Purity assessment can also be performed using quantitative NMR (qNMR) by integrating the signals of the analyte against a certified internal standard.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Indolyl Piperidinomethyl Ketone Structure

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole-NH | 8.0-8.5 | - |

| Indole-H2 | 7.0-7.5 | 120-125 |

| Indole-H4 to H7 | 7.0-7.8 | 110-140 |

| Methylene Bridge (-CH₂-) | 4.5-5.0 | 50-60 |

| Piperidine-H (α to N) | 2.5-3.5 | 40-50 |

| Piperidine-H (other) | 1.5-2.0 | 20-30 |

| Carbonyl (C=O) | - | 190-205 |

Note: These are estimated values and can vary based on the solvent and specific substitution pattern.

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and confirming the elemental composition of "this compound."

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion, which is a definitive confirmation of the compound's identity. nih.gov

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint and can be used for identification and quantification in complex mixtures. The fragmentation of "this compound" would likely involve characteristic losses of the piperidine ring, the carbonyl group, and fragmentation of the indole moiety. researchgate.net Common fragmentation pathways for ketones include alpha-cleavage adjacent to the carbonyl group. libretexts.org For molecules containing a piperidine ring, fragmentation often involves the cleavage of the ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification in Solutions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of "this compound" in solution. These methods provide critical information regarding the compound's functional groups and conjugated systems.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to exhibit several key absorption bands. The N-H stretch of the indole ring typically appears as a sharp peak in the range of 3400-3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the ketone group is expected to produce a strong absorption band around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring would likely be observed in the 1600-1450 cm⁻¹ region. researchgate.net Furthermore, C-N stretching vibrations associated with the piperidine ring and the link to the indolyl moiety would be present in the fingerprint region (1300-1100 cm⁻¹).

Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3350 | Indole N-H | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (Piperidine) | Stretching |

| ~1690 | Ketone C=O | Stretching |

| ~1600-1450 | Aromatic C=C (Indole) | Stretching |

| ~1340 | C-N | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated π-electron system of the indole nucleus. The indole chromophore typically displays two main absorption bands. acs.org The first, stronger band (the B-band) is usually observed in the far-UV region around 200-230 nm. A second, more structured band (the L-band) appears at longer wavelengths, typically between 260 and 290 nm. acs.orgresearchgate.net For 3-acylindoles, the conjugation of the ketone with the indole ring can lead to a bathochromic (red) shift of the L-band to around 290-310 nm. libretexts.org The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound, allowing for its quantification in solution, provided a suitable calibration curve is established. libretexts.org

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound in a Non-polar Solvent

| Absorption Band | Predicted λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| B-band | ~220 | High | π → π* |

| L-band | ~285 | Moderate | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of "this compound" in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, including the relative orientation of the indole, ketone, and piperidine moieties.

For a compound with the structural complexity of "this compound," single-crystal X-ray diffraction would be the method of choice. This would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Studies on analogous compounds containing both indole and piperidine rings have revealed that the piperidine ring typically adopts a chair conformation. acs.org The analysis would also elucidate intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which dictate the crystal packing.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₅H₁₈N₂O |

| Formula Weight | 242.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 15.2 Å, β = 95° |

| Volume | 1300 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.23 g/cm³ |

| Key Bond Lengths | C=O: ~1.22 Å, Indole C-N: ~1.37 Å |

Development of Bioanalytical Methods for Preclinical Samples (e.g., tissue, cell lysates, animal fluids)

The quantification of "this compound" in preclinical samples such as plasma, tissue homogenates, cell lysates, and other animal fluids is crucial for pharmacokinetic and pharmacodynamic studies. The complexity of these biological matrices necessitates highly selective and sensitive analytical methods.

Sample preparation is a critical first step to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the analyte's properties and the specific matrix. For instance, a study on indole quantification in mouse tissues utilized protein precipitation with ice-cold acetonitrile. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its exceptional sensitivity and selectivity.

Method optimization involves several key steps:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. A C18 column is a common choice for separating indole-containing compounds. nih.govnih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is optimized to achieve a sharp peak shape and good separation from matrix components. nih.govnih.gov

Mass Spectrometry Detection: A triple quadrupole mass spectrometer is commonly employed, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. Ionization is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For indole derivatives, positive ionization mode is generally effective. nih.gov

Internal Standard: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, is used to correct for variability in sample preparation and instrument response.

Table 4: Representative LC-MS/MS Method Parameters for the Analysis of this compound in Plasma

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive ESI |

| Precursor Ion ([M+H]⁺) | m/z 243.2 |

| Product Ion | e.g., m/z 130.1 (Indole fragment) |

| Collision Energy | Optimized for maximum signal |

Immunochemical Assays for Quantitative Detection (if applicable)

While LC-MS/MS is the benchmark for quantification, immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), can offer a high-throughput alternative for screening large numbers of samples. The development of such an assay for "this compound" would be a multi-step process.

Since small molecules like the target compound are not immunogenic on their own, they are classified as haptens. To elicit an immune response and generate specific antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). creative-biolabs.comnih.gov The choice of the conjugation strategy is critical and depends on the available functional groups on the hapten. For "this compound," the indole nitrogen or a position on the piperidine ring could potentially be used for linkage after appropriate chemical modification.

Once a suitable hapten-carrier conjugate is synthesized and purified, it is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. These antibodies would then form the basis of a competitive ELISA. In this format, the analyte in the sample competes with a labeled version of the hapten for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The development and validation of an immunochemical assay is a complex process requiring expertise in synthetic chemistry, immunology, and assay development. If successfully developed, it could provide a valuable tool for rapid, high-throughput quantification in preclinical studies.

Computational and Theoretical Chemistry of Ketone, 3 Indolyl Piperidinomethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For compounds related to Ketone, 3-indolyl piperidinomethyl, these methods have provided valuable insights into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of molecules. jksus.orgnih.gov DFT calculations allow for the optimization of the molecular geometry and the determination of various ground state properties. For indole (B1671886) derivatives, DFT methods, such as B3LYP with a 6-311+G basis set, have been successfully employed to calculate optimized geometries, bond lengths, and bond angles. nih.govijrar.org These calculated parameters often show good agreement with experimental data where available. nih.gov

Studies on related indole compounds have demonstrated that DFT can accurately predict vibrational frequencies, which correlate well with experimental FT-IR and FT-Raman spectra. nih.govijrar.org Furthermore, DFT is used to calculate thermodynamic properties, non-linear optical properties, and to analyze the distribution of electronic charges within the molecule through methods like Mulliken population analysis. researchgate.net For instance, in a study of an indole derivative, the B3LYP method provided vibrational frequencies that were in good agreement with experimental results, showing a high regression coefficient. nih.gov The calculated bond lengths and angles also aligned well with known values for indole and isatin (B1672199) structures. nih.gov

The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. jksus.org For example, a comparison between B3LYP-D and WB97XD functionals for a piperazine (B1678402) derivative showed that WB97XD provided a better correlation with experimental geometric parameters. jksus.org Such studies highlight the importance of validating computational methods against experimental data.

Table 1: Representative DFT-Calculated Properties for Indole Derivatives

| Property | Method | Calculated Value | Reference |

| Optimized Bond Length (C-N) | B3LYP/6-311++G(d,p) | ~1.38 Å | ijrar.org |

| Optimized Bond Angle (C-N-C) | B3LYP/6-311++G(d,p) | ~109° | ijrar.org |

| Vibrational Frequency (N-H stretch) | B3LYP/6-311+G | ~3490 cm⁻¹ | researchgate.net |

| Dipole Moment | B3LYP-D | ~10.22 D | jksus.org |

Note: The values in this table are illustrative and based on studies of related indole derivatives. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis